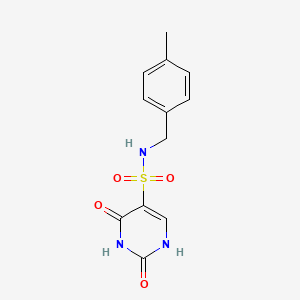

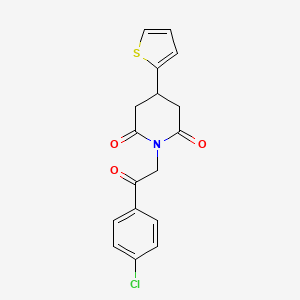

![molecular formula C6H6O3S B2817437 [S,(+)]-alpha-Hydroxy-3-thiopheneacetic acid CAS No. 1379440-84-2](/img/structure/B2817437.png)

[S,(+)]-alpha-Hydroxy-3-thiopheneacetic acid

Übersicht

Beschreibung

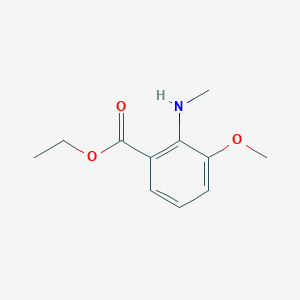

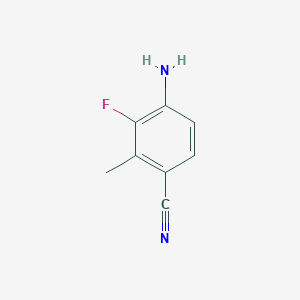

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound’s IUPAC name is also part of its description .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include multi-step synthesis processes, the reagents used, and the conditions under which the reactions occur .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen

Thermochemical Properties and Stability

Thiophene-based compounds, including derivatives of 3-thiopheneacetic acid, have been studied for their thermochemical properties. The enthalpies of combustion, vaporization, and formation have been measured, providing insights into their relative stabilities and potential applications in modern drug design, electronic devices, and conductive polymers. Computational studies complement these experimental findings, offering a deeper understanding of their molecular and electronic structures (Roux et al., 2007).

Synthesis and Chemical Reactions

The synthesis of thiopheneacetic acid derivatives, including [S,(+)]-alpha-Hydroxy-3-thiopheneacetic acid, has been explored through various chemical reactions. These studies provide methodologies for generating these compounds from thiophene, utilizing reactions such as oxidation and hydrolysis. Such synthetic routes are crucial for producing intermediates for further chemical transformations and for the manufacturing of pharmaceutical compounds (Cui Qing-rong, 2008).

Polymer Science and Material Development

Thiopheneacetic acid derivatives have been employed in the development of novel polymeric materials. For instance, polythiopheneacetic acid and its copolymers exhibit unique properties such as solvatochromism, pH-dependent optical behavior, and n-type semiconductor characteristics. These materials find applications in optoelectronic devices, sensors, and as components in biosensors due to their electrochemical properties and ability to undergo specific interactions with biological molecules (Hara et al., 2000).

Luminescent and Conductive Properties

Research on lanthanide complexes with thiopheneacetic acid ligands highlights the synthesis of materials with interesting luminescent properties. These complexes can be synthesized using a hydrothermal route, demonstrating potential applications in the field of luminescent materials for solid-state lighting and display technologies (Cai et al., 2004).

Environmental and Biological Applications

The environmental responses of polythiophene hydrogels, including those based on thiopheneacetic acid, have been studied for their swelling behavior and spectral changes associated with ionization. These materials show promise for environmental sensing applications, highlighting the versatility of thiopheneacetic acid derivatives in adapting to various pH conditions and solvent compositions (Chen et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSIWCFUWJWRHD-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379440-84-2 | |

| Record name | 3-Thiopheneglycolic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379440842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-THIOPHENEGLYCOLIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW6W6ZL25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2817369.png)

![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)

![N-(4-ethylphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2817376.png)